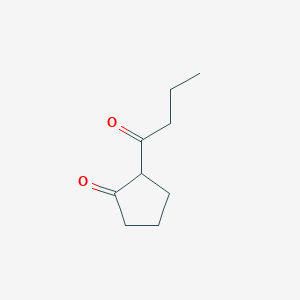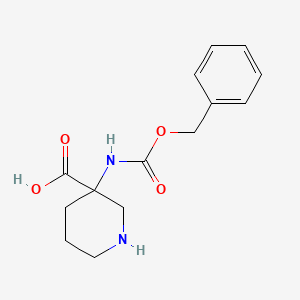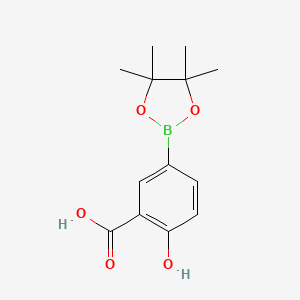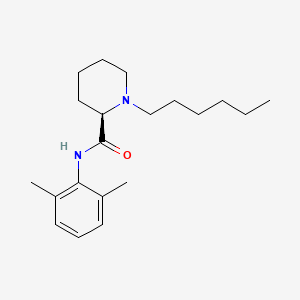![molecular formula C22H31N3O3S B12331974 N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine](/img/structure/B12331974.png)
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Cerlapirdine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the original compound with different functional groups attached .
Scientific Research Applications
In chemistry, it is used as a model compound to study the interactions of 5-HT6 receptors with other molecules . In biology, it is used to investigate the role of these receptors in cognitive processes and memory formation . In medicine, Cerlapirdine is being explored as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting 5-HT6 receptors .
Mechanism of Action
The mechanism of action of Cerlapirdine involves its binding to the 5-HT6 receptor, which is a member of the G-protein coupled receptor family . By blocking this receptor, Cerlapirdine can modulate the activity of neurotransmitters like serotonin, which play a crucial role in cognitive processes . This interaction can lead to improved memory and cognitive function, making it a promising candidate for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Cerlapirdine is unique among 5-HT6 receptor antagonists due to its high selectivity and potency . Similar compounds include other 5-HT6 receptor antagonists like SB-742457 and RO-4368554, which also show potential in the treatment of neurodegenerative disorders . Cerlapirdine’s unique chemical structure and binding properties make it a particularly promising candidate for further research and development .
Properties
Molecular Formula |
C22H31N3O3S |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C22H31N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-10,17,19-20,22-24H,6,11-15H2,1-2H3 |
InChI Key |
KLCGPHFZNQAMPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1CCC2C(C1)C(NN2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(6-Methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-f]chromen-4-one](/img/structure/B12331952.png)


![(NE)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12331958.png)

![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)

